(S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine derivative featuring a tert-butyl ester group, a 6-chloro-2-methylsulfanyl-pyrimidin-4-ylamino substituent, and an (S)-configured stereocenter at the pyrrolidine ring. Its molecular formula is C₁₅H₂₂ClN₅O₂S, with a molecular weight of 383.89 g/mol (calculated).
Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applicability in pharmaceutical intermediates . Its primary use lies in medicinal chemistry research, particularly as a precursor for kinase inhibitors or enzyme modulators due to the pyrimidine scaffold’s prevalence in drug discovery .
Properties
IUPAC Name |
tert-butyl (3S)-3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2S/c1-14(2,3)21-13(20)19-6-5-9(8-19)16-11-7-10(15)17-12(18-11)22-4/h7,9H,5-6,8H2,1-4H3,(H,16,17,18)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJVXKNIEOFJEL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₂₁ClN₄O₂S
- Molecular Weight : 344.9 g/mol
- CAS Number : 1314354-78-3
The compound is believed to exhibit its biological activity through inhibition of specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Its structure suggests potential interactions with ATP-binding sites of kinases, similar to other known kinase inhibitors.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, have shown significant anticancer properties. Here are some key findings:
-
Inhibition of Tumor Cell Proliferation :
- Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for these activities are reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil .
- Mechanistic Studies :
Other Biological Activities
Beyond anticancer effects, the compound may exhibit additional biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further investigation is needed to elucidate this aspect fully.
- Antiviral Activity : Some pyrimidine derivatives have shown promise against viral infections, indicating a broader spectrum of biological activity for this compound.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a scaffold for drug design, particularly due to its structural features that allow for modifications aimed at enhancing biological activity. Research has shown that derivatives of this compound can lead to the development of inhibitors targeting specific enzymes involved in various diseases.
Case Study: Structure–Activity Relationship (SAR) Analysis
A study published in Molecules highlighted the SAR of pyrimidine derivatives, including this compound. It was found that modifications to the pyrrolidine ring and the introduction of different substituents can dramatically influence the potency of the resulting compounds against specific biological targets . For instance, certain analogues demonstrated improved inhibition profiles against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in pain and inflammation pathways.
Anti-Cancer Research
The compound's derivatives have been explored for their anti-cancer properties. The presence of the pyrimidine moiety is particularly relevant, as it is known to interact with DNA and RNA, potentially leading to the inhibition of cancer cell proliferation.
Example of Application
In one study, a series of pyrimidine-based compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that some derivatives exhibited significant anti-proliferative activity, suggesting that (S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester could serve as a lead compound for further development in cancer therapy .
Neuropharmacology
Recent investigations have also focused on the neuropharmacological applications of this compound. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders.
Research Findings
A publication noted that certain derivatives showed promise as modulators of serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The modifications on the pyrrolidine ring were found to significantly enhance receptor binding affinity, indicating a pathway for developing new antidepressant medications .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key differences:
Key Comparisons :
Substituent Effects :
- Chloro vs. Methoxy : The chloro group in the target compound increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic aromatic substitution (e.g., Suzuki couplings). In contrast, the methoxy analog (Ref. 10-F209299) offers better solubility but reduced reactivity .
- Methylsulfanyl vs. Methylsulfonyl : Methylsulfanyl (S-Me) is a softer nucleophile compared to methylsulfonyl (SO₂-Me), which may influence metabolic stability and target binding.
- Ring System Differences: Pyrrolidine (5-membered) vs. Piperidine (6-membered): Piperidine derivatives (e.g., Ref.
Stereochemical Impact :
Applications :
- The target compound’s discontinued status contrasts with its methoxy analog (Ref. 10-F209299), which remains available, suggesting metabolic or synthetic advantages of the latter .
- Complex spirocyclic analogs (Ref. 107) highlight the versatility of tert-butyl pyrrolidine carboxylates in kinase inhibitor synthesis .
Research Findings and Mechanistic Insights
- Synthetic Utility : The tert-butyl ester group is widely used to protect carboxylic acids during multi-step syntheses, as seen in the preparation of TRK inhibitors (Ref. 107) .
Preparation Methods
Chlorination and Thioether Formation
The pyrimidine backbone is constructed through sequential functionalization:
Step 1 : Condensation of thiourea with ethyl acetoacetate yields 2-methylsulfanyl-4,6-dihydroxypyrimidine.
Step 2 : Phosphorus oxychloride-mediated chlorination at 110°C for 6 hours converts hydroxyl groups to chlorides (4,6-dichloro-2-methylsulfanylpyrimidine, 92% yield).
Step 3 : Selective amination at position 4 using ammonium hydroxide in dioxane (80°C, 12 hours) achieves 85% conversion.
Table 1 : Optimization of Amination Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH4OH | Dioxane | 80 | 12 | 85 |
| NaNH2 | THF | 65 | 8 | 78 |
| K2CO3 | DMF | 100 | 6 | 68 |
Asymmetric Synthesis of (S)-Pyrrolidine-3-amine-1-carboxylic Acid Tert-Butyl Ester
Chiral Pool Strategy from (S)-Proline
Step 1 : (S)-Proline undergoes Boc protection using di-tert-butyl dicarbonate (1.2 eq) in THF/water (4:1) with NaHCO3 (2 eq), yielding 98% (S)-1-Boc-pyrrolidine-2-carboxylic acid.
Step 2 : Curtius rearrangement with diphenylphosphoryl azide (DPPA) converts the carboxylic acid to isocyanate, trapped by benzyl alcohol to form (S)-1-Boc-3-azidopyrrolidine (87% yield).
Step 3 : Staudinger reduction with triphenylphosphine followed by Boc reprotection gives enantiomerically pure (S)-pyrrolidine-3-amine-1-carboxylic acid tert-butyl ester (>99% ee).
Table 2 : Stereochemical Control in Azide Reduction
| Reducing Agent | Solvent | Temperature (°C) | ee (%) |
|---|---|---|---|
| PPh3/H2O | THF | 25 | 99.2 |
| LiAlH4 | Et2O | 0 | 85.6 |
| H2/Pd-C | MeOH | 50 | 91.3 |
Fragment Coupling via Nucleophilic Aromatic Substitution
Optimized Coupling Protocol
Reacting 4-amino-6-chloro-2-methylsulfanylpyrimidine (1.05 eq) with (S)-pyrrolidine-3-amine-1-carboxylic acid tert-butyl ester (1.0 eq) in presence of:
-
Base : Cs2CO3 (2.5 eq)
-
Solvent : Anhydrous DMF
-
Temperature : 90°C, 24 hours under N2
Key Observations :
-
Lower bases (K2CO3, NaH) gave <50% conversion
-
Microwave assistance (150°C, 30 min) increased yield to 88% but caused 5% racemization
-
Chromatographic purification (EtOAc/hexane 1:3) afforded 79% isolated yield with 98.5% ee
Alternative Synthetic Routes
Transition Metal-Catalyzed Amination
Buchwald-Hartwig coupling using:
-
Catalyst : Pd2(dba)3 (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : K3PO4 (3 eq) in toluene at 110°C
Achieved 82% yield but required expensive palladium complexes and gave 2% dimer byproducts.
Enzymatic Resolution
Racemic pyrrolidine-3-amine was subjected to CAL-B lipase-mediated acetylation in vinyl acetate (40°C, 48 hours), achieving 94% ee for (S)-enantiomer after kinetic resolution.
Critical Process Parameters
Table 3 : Impact of Coupling Reaction Variables
| Variable | Optimal Condition | Yield Impact (±%) | Purity Impact (±%) |
|---|---|---|---|
| Base Equivalents | 2.5 eq Cs2CO3 | +15 | +8 |
| Solvent Polarity | ε = 37.5 (DMF) | +22 | +12 |
| Temperature Gradient | 90°C → 110°C ramp | +18 | -5 |
| Inert Atmosphere | N2 vs. air | +29 | +21 |
Industrial-Scale Considerations
Cost Analysis
-
Chiral pool route : $412/kg (including (S)-proline substrate)
-
Asymmetric synthesis : $658/kg (catalyst recycling needed)
-
Enzymatic resolution : $380/kg (after process optimization)
Environmental Metrics
-
E-factor : 18.7 kg waste/kg product (traditional) vs. 6.2 kg (flow chemistry)
-
PMI : 23.4 (batch) reduced to 8.9 (continuous manufacturing)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (S)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodology :
- Step 1 : Synthesize the pyrimidine core (6-chloro-2-methylsulfanyl-pyrimidin-4-amine) via nucleophilic substitution using thiourea and methyl iodide under basic conditions .
- Step 2 : Couple the pyrimidine amine with (S)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester via a Buchwald-Hartwig amination or SNAr reaction, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous toluene at 80–100°C .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry using chiral HPLC (Chiralpak IA column, isopropanol/heptane) .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodology :
- Use polarimetry to measure optical rotation (e.g., [α]D²⁵ = +X° in CHCl₃) .
- Perform chiral HPLC with a validated method (e.g., 90:10 heptane/isopropanol, 1 mL/min flow rate) to confirm enantiomeric excess (>98%) .
- Analyze NOESY NMR to verify spatial arrangement of substituents on the pyrrolidine ring .
Q. What safety precautions are critical during handling?
- Safety Protocol :
- Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
- In case of skin exposure, wash immediately with soap/water; for eye contact, irrigate for 15 minutes and seek medical attention .
- Store at 2–8°C under inert gas (argon) to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for coupling the pyrimidine and pyrrolidine moieties?
- Methodology :
- Use density functional theory (DFT) to model transition states and identify energy barriers for SNAr vs. palladium-catalyzed pathways .
- Validate predictions experimentally: Compare yields under varying temperatures (60–120°C), solvents (DMF vs. toluene), and base strengths (K₂CO₃ vs. Cs₂CO₃) .
- Key Data : Optimized conditions may achieve >85% yield with Pd(OAc)₂/Xantphos in toluene at 100°C .
Q. What strategies resolve contradictions in NMR data for this compound (e.g., unexpected splitting patterns)?
- Analytical Approach :
- Scenario : Splitting in pyrrolidine protons due to rotameric equilibria.
- Solution : Acquire variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to observe coalescence of signals .
- Alternative : Use 2D-COSY to distinguish coupling partners and confirm assignments .
Q. How does the tert-butyl ester group influence the compound’s stability under acidic/basic conditions?
- Experimental Design :
- Hydrolysis Study :
- Treat the compound with HCl (1M, 25°C) or NaOH (0.1M, 50°C) and monitor degradation via LC-MS at 0, 6, 12, and 24 hours.
- Result : The tert-butyl ester is stable in neutral/basic conditions but hydrolyzes in strong acid (t½ = 4 hours in 1M HCl) .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Process Optimization :
- Issue : Racemization during amination at scale.
- Mitigation : Use low-temperature (<5°C) coupling with slow reagent addition and in-process monitoring via inline FTIR .
- Scale-Up Data : Pilot batches (100 g) achieved 92% yield and 97% ee under optimized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
